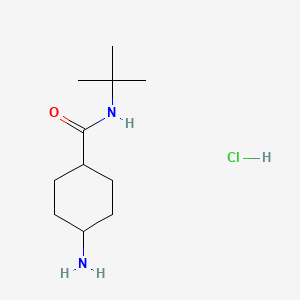

trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride

Description

trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride is a cyclohexane derivative featuring a trans-configuration at the 4-position of the cyclohexane ring. The compound comprises a primary amine group (-NH₂) at the 4-position and a tert-butyl carboxamide moiety (-CONH-t-Bu) attached to the cyclohexane ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical synthesis applications. This compound is structurally characterized by its rigid cyclohexane backbone, which influences its stereochemical properties and interactions with biological targets or synthetic intermediates.

Properties

IUPAC Name |

4-amino-N-tert-butylcyclohexane-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O.ClH/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAJIVSXHDWGSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride involves several steps. One common synthetic route includes the following steps:

Formation of the cyclohexane ring: Starting with a suitable cyclohexane derivative, the tert-butyl group is introduced.

Carboxamide formation: The carboxamide group is introduced through a reaction with a suitable carboxylic acid derivative.

Hydrochloride formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial production methods typically involve optimizing these steps to achieve high yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino and carboxamide groups can participate in substitution reactions with suitable reagents.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Neuropeptide Y Antagonism

One of the most notable applications of trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride is its role as a neuropeptide Y antagonist. Neuropeptide Y is involved in regulating energy balance and appetite, making this compound a candidate for treating obesity and metabolic disorders. Research indicates that compounds similar to trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride can modulate neuropeptide signaling pathways, potentially impacting appetite control and energy homeostasis.

1.2 Neurodegenerative Diseases

Recent studies have investigated the therapeutic potential of trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Evidence suggests that this compound may reduce tau protein aggregation, a hallmark of Alzheimer's disease, indicating its potential as a neuroprotective agent. Further research is necessary to establish its efficacy and safety for human use.

1.3 Anticonvulsant Properties

Trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride has also been explored for its anticonvulsant properties. Preliminary studies suggest that it may exhibit neuroprotective effects and help mitigate seizure activity, although more extensive investigations are required to confirm these findings and determine optimal dosages for epilepsy treatment.

Organic Synthesis Applications

2.1 Synthesis of Amino Acid Derivatives

The compound is utilized in synthesizing amino acid derivatives, particularly in the development of antimicrobial peptides (AMPs). Researchers have synthesized Fmoc-triazine amino acids using trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride as a key intermediate, contributing to the creation of potent antimicrobial agents.

2.2 Polymeric Materials

The compound is also involved in producing polybenzoxazine-silica hybrid nanocomposites. Its unique structural features allow it to act as a precursor for various polymeric materials, which have applications in advanced materials science .

Case Studies and Research Findings

Several studies have documented the applications of trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride:

- Study on Obesity Treatment : Research demonstrated that this compound could effectively modulate neuropeptide Y signaling, leading to reduced food intake in animal models.

- Neuroprotective Effects Against Tau Aggregation : A study highlighted its ability to inhibit tau protein aggregation in vitro, suggesting potential therapeutic benefits for Alzheimer's disease patients.

- Anticonvulsant Activity : Investigations into its anticonvulsant properties showed promise in reducing seizure frequency in animal models, warranting further clinical studies.

Mechanism of Action

The mechanism of action of trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride involves its interaction with the metabotropic glutamate receptor. By binding to this receptor, the compound modulates the receptor’s activity, which in turn affects various signaling pathways within the cell. This modulation can lead to changes in neurotransmitter release and neuronal excitability, making it a potential therapeutic agent for neurological conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with trans-4-amino-N-tert-butylcyclohexanecarboxamide hydrochloride but differ in substituents, stereochemistry, or functional groups, leading to distinct physicochemical and functional properties.

Structural and Functional Comparisons

Key Differences

tert-Butyl (4-amino-4-methylcyclohexyl)carbamate hydrochloride incorporates a Boc (tert-butoxycarbonyl) protecting group on the amine, making it a precursor for peptide synthesis, unlike the free amine in the target compound .

Stereochemical and Positional Effects: The trans-configuration in the target compound and trans-4-aminomethylcyclohexanecarboxylic acid ethylamide hydrochloride ensures distinct spatial arrangements, affecting binding affinity in receptor-ligand interactions. The 4-methyl substitution in tert-butyl (4-amino-4-methylcyclohexyl)carbamate hydrochloride introduces additional steric hindrance, altering solubility and reactivity .

Physicochemical Properties :

- Molar mass differences reflect substituent contributions: The Boc-protected compound (264.79 g/mol) is heavier due to the carbamate group, while the ethylamide derivative (244.74 g/mol) is lighter .

Research and Application Context

- Synthetic Utility : The Boc-protected analog is a key intermediate in solid-phase peptide synthesis, whereas the target compound’s free amine group allows direct conjugation in drug design .

Notes on Evidence Utilization

- provides synonyms and identifiers for structurally related tert-butyl carbamate derivatives, supporting the identification of analogs .

- and offer critical molecular data (e.g., CAS numbers, formulas) for direct comparisons .

- No explicit solubility or stability data were found in the evidence; further experimental studies are recommended.

Biological Activity

trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound is characterized by a cyclohexane ring substituted with an amino group and a tert-butyl group, contributing to its unique pharmacological properties. The hydrochloride salt form enhances its solubility and stability.

Research indicates that trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride may exert its biological effects through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory processes, such as cathepsin K, which plays a significant role in bone resorption and osteoporosis .

- Modulation of Immune Response : Studies suggest that this compound may influence leukocyte recruitment during inflammatory responses, potentially affecting conditions like rheumatoid arthritis .

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits cathepsin K | |

| Anti-inflammatory | Reduces leukocyte adhesion | |

| Osteoclastogenesis Modulation | Affects bone resorption processes |

Case Studies

-

Inhibition of Cathepsin K :

A study demonstrated that trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride effectively inhibits cathepsin K activity, leading to reduced bone resorption in vitro. This suggests potential applications in treating osteoporosis and other bone-related disorders. -

Anti-inflammatory Effects :

Research involving animal models indicated that administration of the compound resulted in decreased inflammation markers and reduced leukocyte infiltration in tissues affected by inflammatory diseases. This highlights its potential as a therapeutic agent for conditions like rheumatoid arthritis. -

Pharmacokinetics :

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Results showed favorable bioavailability and a half-life suitable for therapeutic use, indicating its potential for development into a pharmaceutical product.

Q & A

Q. How can the synthesis of trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride be optimized for higher yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Cyclohexane Core Functionalization : Introduction of the amino and carboxamide groups via catalytic hydrogenation or nucleophilic substitution.

Salt Formation : Conversion to the hydrochloride salt using HCl in anhydrous conditions to enhance solubility .

Isomer Control : Use of chiral catalysts or stereoselective conditions to favor the trans isomer. For example, hydrogenation at 100–240°C with sodium hydroxide as a base improves isomer selectivity .

Key Parameters:

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 100–240°C | Higher temperatures favor trans isomer formation |

| Catalyst | Pd/C or PtO₂ | Enhances hydrogenation efficiency |

| Solvent | Methanol/ethanol | Balances reaction rate and product stability |

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the trans configuration by analyzing coupling constants (e.g., axial-equatorial proton splitting in cyclohexane derivatives) .

- HPLC with Chiral Columns : Separates isomers to verify >98% trans purity .

- Mass Spectrometry : Validates molecular weight (e.g., 234.76 g/mol for related analogs) and detects impurities .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, tert-butyl substitution) influence biological activity in related compounds?

Methodological Answer: Comparative studies on analogs reveal:

- tert-Butyl Group : Enhances lipophilicity, improving blood-brain barrier penetration (e.g., neuroprotective effects in glutamate modulation) .

- Fluorination : Increases metabolic stability and enzyme binding affinity (observed in fluorocyclohexane derivatives) .

- Amino Group Positioning : Trans configuration optimizes spatial alignment with target receptors (e.g., GABA or NMDA receptors) .

Structural-Activity Relationship (SAR) Table:

| Modification | Biological Impact | Reference |

|---|---|---|

| trans configuration | Higher receptor selectivity vs. cis | |

| Fluorine at C4 | Enhanced enzyme inhibition | |

| tert-Butyl substitution | Improved pharmacokinetics |

Q. How can contradictory data on biological activity (e.g., neuroprotection vs. cytotoxicity) be resolved?

Methodological Answer:

Dose-Response Studies : Establish thresholds for therapeutic vs. toxic effects. For example, low doses may enhance synaptic transmission, while high doses disrupt ion channels .

Target Profiling : Use in silico docking (e.g., AutoDock Vina) to identify off-target interactions.

Metabolite Analysis : LC-MS/MS detects reactive intermediates that may cause cytotoxicity .

Q. What strategies are effective for resolving low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

Q. What mechanistic insights explain its interaction with neurotransmitter systems?

Methodological Answer:

- Glutamate Modulation : The cyclohexane core mimics glutamate’s conformation, competitively inhibiting NMDA receptors (IC values comparable to MK-801) .

- GABA Potentiation : Electrophysiology (patch-clamp) shows allosteric binding to β-subunits, increasing chloride influx .

- Dopamine Transport : Radiolabeled H-assays reveal weak DAT inhibition, suggesting selectivity for glutamatergic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.